molecular formula C7H8ClNO2 B2636933 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol CAS No. 1934409-61-6

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol

Cat. No.: B2636933
CAS No.: 1934409-61-6
M. Wt: 173.6
InChI Key: ONKFFKIOIBVFMH-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is characterized by the presence of a chloropyridine ring attached to an ethan-1-ol moiety through an ether linkage. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:

2-chloropyridine+ethylene glycolK2CO3,refluxThis compound\text{2-chloropyridine} + \text{ethylene glycol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2-chloropyridine+ethylene glycolK2​CO3​,reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-ol
  • 2-[(2-Chloropyridin-5-yl)oxy]ethan-1-ol
  • 2-[(2-Chloropyridin-6-yl)oxy]ethan-1-ol
  • 4-Acetyl-2-chloropyridine

Uniqueness

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical products .

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFFKIOIBVFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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